2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
The compound 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide features a 1,2,4-benzothiadiazine-1,1-dioxide core substituted with a chlorine atom at position 5. A sulfanyl (-S-) group at position 3 connects to an acetamide moiety, which is further linked to a phenethyl group bearing 3,4-dimethoxy substituents.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S2/c1-27-15-6-3-12(9-16(15)28-2)7-8-21-18(24)11-29-19-22-14-5-4-13(20)10-17(14)30(25,26)23-19/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABANWTUZTWWJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring, chlorination, and subsequent functionalization with the dimethoxyphenyl group.
Formation of Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The final step involves the attachment of the dimethoxyphenyl group through nucleophilic substitution reactions, often using dimethoxyphenyl ethylamine as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as antihypertensive and antidiabetic effects.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its specific structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiadiazine Derivatives
(a) 2-[(4-Butyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide (CAS 893790-22-2)
- Structural Differences :
- A butyl group replaces the chlorine at position 4 of the benzothiadiazine ring.
- The acetamide side chain terminates in a 3-chloro-2-methylphenyl group instead of a dimethoxyphenethyl moiety.
- The chloro-methylphenyl group may alter target binding compared to the electron-rich dimethoxyphenethyl group.
(b) 2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS 951460-72-3)
- Structural Differences: Lacks the 7-chloro substituent on the benzothiadiazine ring. The acetamide side chain connects to a 4-phenoxyphenyl group.
- Phenoxy groups may introduce steric hindrance or π-π stacking interactions.
Thiazolidinone and Thiazolidine Derivatives
(a) 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives
- Structural Differences: Replace the benzothiadiazine core with a thiazolidinone ring. The acetamide side chain includes a phenoxy group with chloro-methyl substitution.
- Bioactivity :
- Comparison: The thiazolidinone ring may enhance metal coordination or enzyme inhibition compared to the sulfonamide-like benzothiadiazine.
(b) N-(3-Chlorophenyl)-2-[[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (CAS 477331-45-6)
- Structural Differences :
- Features a 1,3,4-thiadiazole ring with dual sulfanyl groups.
- The acetamide side chain connects to a 3-chlorophenyl group.
- Implications :
- The thiadiazole ring’s electron-deficient nature may favor interactions with cysteine residues or metal ions.
Dichlorophenyl Acetamide Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences :
- Replaces benzothiadiazine with a dihydro-pyrazol-4-yl ring.
- The acetamide side chain includes a 3,4-dichlorophenyl group.
- Crystallographic Insights :
- Comparison :
- Dichlorophenyl groups enhance hydrophobicity but may reduce solubility compared to dimethoxyphenethyl groups.
Tabulated Comparison of Key Compounds
*Estimated based on molecular formula.
Key Findings and Implications
- Side Chain Flexibility : The dimethoxyphenethyl group in the target compound may facilitate interactions with G-protein-coupled receptors (GPCRs) due to its similarity to neurotransmitter side chains .
- Ring System Impact: Benzothiadiazine derivatives generally exhibit higher thermal and metabolic stability compared to thiazolidinones or thiadiazoles .
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 396.9 g/mol. The structure includes a benzothiadiazine moiety, which is known for various biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3S2 |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 18580037 |
| IUPAC Name | This compound |
Pharmacological Effects
Research indicates that compounds related to benzothiadiazine exhibit diverse pharmacological effects including:
- Antihypertensive Activity : Some benzothiadiazine derivatives are known to act as diuretics and antihypertensives by inhibiting sodium reabsorption in the kidneys.
- Antimicrobial Properties : Certain derivatives have shown activity against various pathogens, suggesting potential use in treating infections.
- Anticancer Activity : Preliminary studies suggest that modifications to the benzothiadiazine structure can enhance cytotoxicity against cancer cell lines.
The exact mechanisms through which **this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways related to hypertension and cancer.
- Modulation of Ion Channels : It may influence ion channels that regulate vascular tone and blood pressure.
- Interaction with Receptors : The compound could interact with various receptors involved in neurotransmission and hormonal regulation.
Study 1: Antihypertensive Effects
A study conducted on animal models demonstrated that the compound significantly reduced blood pressure compared to controls. The mechanism was attributed to enhanced renal excretion of sodium.
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many standard antibiotics.
Study 3: Cytotoxicity in Cancer Cells
Research on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. Further studies are needed to elucidate its specific pathways of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, and what challenges arise during its purification?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving key intermediates such as 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide. A coupling reaction using thiophilic reagents (e.g., NaH or K₂CO₃ in DMF) is critical for forming the sulfanyl bridge. Purification challenges include separating polar byproducts via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and removing residual solvents. Confirming purity requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzothiadiazin-dione core (e.g., δ 7.2–8.1 ppm for aromatic protons) and the 3,4-dimethoxyphenethyl group (δ 3.8–4.3 ppm for methoxy and ethylene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₂ClN₃O₅S₂).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and benzothiadiazin-dione) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound’s conformational isomers?
- Methodological Answer : X-ray crystallography often reveals conformational polymorphism due to rotational flexibility in the sulfanyl-acetamide linker. For example, asymmetric units may contain multiple molecules with dihedral angles varying between 44.5° and 77.5° between aromatic rings. To resolve discrepancies:
- Perform temperature-dependent crystallography to assess thermal stability of conformers.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(10) dimers) driving polymorphism .
- Cross-validate with DFT calculations (B3LYP/6-31G* level) to compare relative energies of conformers .
Q. What experimental strategies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Analog Synthesis : Modify the sulfanyl linker (e.g., replace –S– with –SO₂–) or the 3,4-dimethoxyphenethyl group (e.g., demethylate or halogenate).
- In Vitro Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination. Use molecular docking (AutoDock Vina) to correlate activity with binding poses in homology models .
- Data Normalization : Control for solubility differences (e.g., use DMSO stock solutions with <0.1% v/v) to avoid false negatives .
Q. How should researchers address discrepancies between computational predictions and experimental solubility data for this compound?
- Methodological Answer :
- Solubility Measurement : Use shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λmax ~280 nm). Compare with predicted values from software like ACD/Labs or COSMO-RS.
- Mitigation Strategies : If experimental solubility is lower than predicted, consider salt formation (e.g., hydrochloride salt) or co-solvency (e.g., PEG-400) .
- Molecular Dynamics (MD) : Simulate solvation shells to identify hydrophobic/hydrophilic mismatches .
Theoretical and Mechanistic Questions
Q. What computational frameworks best predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify electrophilic centers (e.g., sulfur in the sulfanyl group).
- Transition State Modeling : Use Gaussian09 at the M06-2X/cc-pVTZ level to model SN2 reactions with thiols or amines .
- Kinetic Isotope Effects (KIE) : Validate computational models with experimental KIE data using deuterated reagents .
Data Validation and Reproducibility
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Strict Solvent Controls : Use freshly distilled DMSO to prevent oxidation artifacts.
- Dose-Response Curves : Perform triplicate runs with internal standards (e.g., staurosporine for kinase assays).
- Metadata Reporting : Document batch-to-batch variability in purity (HPLC ≥95%) and storage conditions (−20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
